molecular formula C16H21N3O2 B4030079 N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxybutanamide

N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxybutanamide

Cat. No.: B4030079
M. Wt: 287.36 g/mol
InChI Key: BKVROGVCGPCSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxybutanamide is a compound that features an imidazole ring, a phenoxy group, and a butanamide backbone. Imidazole derivatives are known for their broad range of biological activities and are often used in medicinal chemistry for drug development .

Chemical Reactions Analysis

N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxybutanamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing various biochemical pathways . The phenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-2-15(21-14-7-4-3-5-8-14)16(20)18-9-6-11-19-12-10-17-13-19/h3-5,7-8,10,12-13,15H,2,6,9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVROGVCGPCSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCCN1C=CN=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxybutanamide
Reactant of Route 2
N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxybutanamide
Reactant of Route 3
N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxybutanamide
Reactant of Route 4
Reactant of Route 4
N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxybutanamide
Reactant of Route 5
N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxybutanamide
Reactant of Route 6
N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxybutanamide

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